5–20× Lower Bactericidal Concentration Required vs. Sodium Hypochlorite Under Organic Load (Campylobacter spp.)
In a direct head-to-head study, chlorous acid achieved complete killing of five representative Campylobacter jejuni and C. coli strains at 200–400 ppm, whereas sodium hypochlorite required 2,000–4,000 ppm under identical organic-matter-rich conditions (chicken juice). Furthermore, at 400 ppm, chlorous acid killed 25 diverse Campylobacter strains (12 C. jejuni, 13 C. coli) while 400 ppm sodium hypochlorite was ineffective against the same panel [1]. SDS-PAGE analysis confirmed that chlorous acid exerts its bactericidal effect through protein damage, a mechanism not observed with sodium hypochlorite at the concentrations tested [1].
| Evidence Dimension | Minimum bactericidal concentration (complete kill) against Campylobacter spp. |
|---|---|
| Target Compound Data | Chlorous acid: 200–400 ppm (complete kill of 5 representative strains); 400 ppm effective against all 25 strains tested |
| Comparator Or Baseline | Sodium hypochlorite (NaOCl): 2,000–4,000 ppm (complete kill of the same 5 strains); 400 ppm ineffective against the 25-strain panel |
| Quantified Difference | Chlorous acid requires approximately 5–20× lower concentration (200–400 vs. 2,000–4,000 ppm); at equal 400 ppm, chlorous acid kills 25/25 strains vs. sodium hypochlorite 0/25 strains |
| Conditions | Chicken juice (organic-matter-rich medium); C. jejuni and C. coli strains; Bolton broth confirmation; live/dead assay with DAPI and propidium iodide |
Why This Matters
For poultry processing facilities where organic load is unavoidable, chlorous acid achieves complete Campylobacter kill at concentrations an order of magnitude lower than the industry-standard sodium hypochlorite, directly reducing chemical consumption, residual disinfectant load on product, and potential for off-flavor or carcass quality defects.
- [1] Hatanaka N, Awasthi SP, Goda H, Kawata H, Uchino Y, Kubo T, Aoki S, Hinenoya A, Yamasaki S. Chlorous acid is a more potent antibacterial agent than sodium hypochlorite against Campylobacter. Food Control, 2020; 111: 107046. DOI: 10.1016/j.foodcont.2019.107046. View Source
